4-(Methoxymethoxy)benzaldehyde

Organic Synthesis Protecting Group Chemistry Process Chemistry

4-(Methoxymethoxy)benzaldehyde (CAS 6515-21-5) is a para-substituted benzaldehyde derivative bearing a methoxymethyl (MOM) acetal protecting group on the phenolic oxygen. It belongs to the class of protected hydroxybenzaldehyde intermediates used extensively in multi-step organic synthesis.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 6515-21-5
Cat. No. B3055510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethoxy)benzaldehyde
CAS6515-21-5
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
InChIKeyBVFFOAHQDACPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxymethoxy)benzaldehyde (CAS 6515-21-5) for Synthesis: Protected Benzaldehyde Procurement Essentials


4-(Methoxymethoxy)benzaldehyde (CAS 6515-21-5) is a para-substituted benzaldehyde derivative bearing a methoxymethyl (MOM) acetal protecting group on the phenolic oxygen. It belongs to the class of protected hydroxybenzaldehyde intermediates used extensively in multi-step organic synthesis . The MOM group is introduced to mask the free phenol, preventing undesired side reactions and enabling selective transformations at the aldehyde or other aromatic positions before subsequent deprotection under mild acidic conditions .

Why 4-(Methoxymethoxy)benzaldehyde Cannot Be Replaced by Simple Analogs: Orthogonal Protection Evidence


Generic substitution with close analogs like 4-methoxybenzaldehyde (p-anisaldehyde) or 4-hydroxybenzaldehyde is not viable when synthetic routes demand orthogonal deprotection strategies. The MOM acetal in 4-(Methoxymethoxy)benzaldehyde is selectively cleavable under mildly acidic conditions (e.g., aqueous HCl, acetic acid) that leave methyl ethers intact, whereas the methoxy group of p-anisaldehyde requires harsh demethylation reagents (e.g., BBr₃, HBr) incompatible with many functional groups [1]. This chemoselectivity directly determines reaction sequence feasibility and overall process yield, as documented below.

4-(Methoxymethoxy)benzaldehyde: Quantitative Differentiation Evidence vs. Analogous Protected Benzaldehydes


Synthesis Efficiency: Quantitative Yield Comparison of MOM Protection vs. Tosyl Protection on 4-Hydroxybenzaldehyde

In a standardized procedure starting from equimolar 4-hydroxybenzaldehyde, MOM protection using bromomethyl methyl ether/K₂CO₃ in acetonitrile afforded 4-(methoxymethoxy)benzaldehyde in 65% isolated yield . Under analogous conditions, tosyl protection with p-toluenesulfonyl chloride/Et₃N in dichloromethane gave the corresponding tosylate in quantitative yield . While the tosyl route achieves a higher isolated yield, the MOM protecting group offers distinct advantages in downstream deprotection selectivity and compatibility with organometallic reagents, which is critical for complex molecule synthesis.

Organic Synthesis Protecting Group Chemistry Process Chemistry

Acetal Protecting Group Stability: MOM vs. THP Ethers Under Acidic Conditions

Methoxymethyl (MOM) ethers demonstrate distinct stability relative to tetrahydropyranyl (THP) ethers under specific acidic reagents. MOM ethers are more stable than THP ethers when treated with ZnBr₂, TiCl₄, (CH₃)₂BBr, MgBr₂, and TMSI, but are less stable than THP ethers under acidic aqueous hydrolysis conditions [1]. This differential stability profile makes 4-(methoxymethoxy)benzaldehyde the preferred substrate for reaction sequences involving Lewis acids that would cleave a THP-protected analog.

Protecting Group Stability Acetal Hydrolysis Synthetic Methodology

Commercial Purity Benchmarking: 4-(Methoxymethoxy)benzaldehyde vs. Supplier-Grade Analogs

Commercially, 4-(methoxymethoxy)benzaldehyde (CAS 6515-21-5) is consistently supplied at ≥95% purity by multiple vendors including AKSci, Bidepharm, and MolCore . In contrast, 4-methoxybenzaldehyde (p-anisaldehyde, CAS 123-11-5) is routinely available at ≥98% purity from major suppliers, reflecting its larger production scale and more mature manufacturing processes. The 95% purity benchmark for the MOM-protected derivative necessitates careful consideration of impurity profiles in critical synthetic applications.

Quality Control Procurement Specification HPLC Purity

Synthetic Utility: MOM-Directed Ortho-Metalation vs. Methoxy-Directed Metalation

The MOM group has been reported to exhibit stronger directed ortho-metalation (DoM) capability compared to the simple methoxy (OMe) group on phenolic substrates [1]. While quantitative regioselectivity ratios for 4-(methoxymethoxy)benzaldehyde specifically are not reported in the public literature, the class-level trend indicates that MOM protection can provide superior regiocontrol in lithiation-electrophile trapping sequences relative to 4-methoxybenzaldehyde, where the methoxy group offers weaker directing ability and the aldehyde itself requires transient protection to avoid competing nucleophilic addition.

Directed ortho-Metalation C-H Functionalization Regioselectivity

4-(Methoxymethoxy)benzaldehyde: Evidence-Backed Application Scenarios for Procurement and Use


Orthogonal Protection in Multi-Step Pharmaceutical Intermediate Synthesis

When a synthetic route requires selective deprotection of a phenol in the presence of a methyl ether, 4-(methoxymethoxy)benzaldehyde is the substrate of choice. The MOM group is cleaved under mild aqueous acid (e.g., HCl/THF or AcOH/H₂O) that leaves the aldehyde and methoxy groups intact, enabling chemoselective sequences not achievable with 4-methoxybenzaldehyde, which requires harsh demethylation conditions (BBr₃, 48% HBr) that would destroy the aldehyde functionality [1]. This orthogonal protection strategy is standard in the synthesis of polyphenolic natural products and pharmaceutical candidates.

Lewis Acid-Mediated Transformations Requiring Acetal Stability

In reaction sequences employing Lewis acids such as ZnBr₂, TiCl₄, or MgBr₂, 4-(methoxymethoxy)benzaldehyde demonstrates superior stability compared to THP-protected benzaldehydes [1]. This differential stability ensures that the MOM protecting group survives conditions necessary for promoting key transformations (e.g., Mukaiyama aldol additions, Lewis acid-catalyzed cyclizations), preventing premature deprotection and yield loss that would occur with THP ethers.

Regioselective ortho-Functionalization via Directed Metalation

For syntheses requiring introduction of electrophiles at the ortho position of the benzaldehyde ring, the MOM group provides a stronger directed metalation effect than a simple methoxy group [1]. After transient in-situ protection of the aldehyde (e.g., with an amide base), lithiation at the ortho position proceeds with potentially higher regioselectivity, enabling efficient C-C bond formation. This approach reduces step count compared to alternative halogenation-coupling sequences.

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